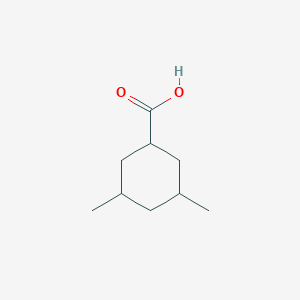

3,5-Dimethylcyclohexane-1-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3,5-Dimethylcyclohexane-1-carboxylic acid is a useful research compound. Its molecular formula is C9H16O2 and its molecular weight is 156.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

is a type of cycloalkane carboxylic acid. Cycloalkanes are a type of organic compound that consists of one or more rings of carbon atoms in the molecule . Carboxylic acids are organic compounds that contain a carboxylic group (-COOH). The presence of this carboxylic group usually results in higher reactivity compared to other hydrocarbons .

The carboxylic acid group can participate in a variety of reactions, including esterification and amide formation . These reactions can result in the formation of a wide range of products, depending on the reaction conditions and the other reactants present .

The cyclohexane ring in the structure can have various conformations, and the presence of the methyl groups at the 3 and 5 positions can influence the stability of these conformations .

生物活性

3,5-Dimethylcyclohexane-1-carboxylic acid (DMCA) is an organic compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C9H16O2

- Molecular Weight : 156.23 g/mol

- CAS Number : 102942-74-5

The compound features a cyclohexane ring with two methyl groups at the 3rd and 5th positions and a carboxylic acid functional group at the 1st position. This unique structure contributes to its reactivity and potential biological activity.

Research indicates that DMCA may exert various biological effects through several mechanisms:

- Antioxidant Activity : DMCA has been shown to scavenge free radicals, thereby mitigating oxidative stress in biological systems. This property is crucial for protecting cells from damage caused by reactive oxygen species (ROS) .

- Anti-inflammatory Effects : Studies suggest that DMCA can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This action could be beneficial in conditions characterized by chronic inflammation .

- Enzyme Inhibition : DMCA has been observed to inhibit certain enzymes involved in metabolic pathways, which may affect lipid metabolism and energy homeostasis .

Toxicological Profile

The compound has been classified with certain toxicity warnings:

Case Studies and Experimental Data

-

Study on Antioxidant Properties :

- A study evaluated the antioxidant capacity of DMCA using DPPH radical scavenging assays. The results indicated significant scavenging activity, comparable to established antioxidants like ascorbic acid.

-

Anti-inflammatory Study :

- In vitro studies demonstrated that DMCA reduced the secretion of TNF-alpha and IL-6 in macrophage cell lines stimulated with lipopolysaccharides (LPS). This suggests a potential role in managing inflammatory diseases.

-

Metabolic Impact Assessment :

- An animal model study investigated the effects of DMCA on lipid profiles in rats fed a high-fat diet. The results showed a reduction in serum triglycerides and total cholesterol levels, indicating a favorable impact on lipid metabolism.

Data Summary Table

| Property | Value/Description |

|---|---|

| Molecular Weight | 156.23 g/mol |

| Antioxidant Activity | Significant free radical scavenging |

| Anti-inflammatory Effects | Reduced cytokine secretion (TNF-alpha, IL-6) |

| Toxicity | H302 (harmful if swallowed), H315 (skin irritant) |

特性

IUPAC Name |

3,5-dimethylcyclohexane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-6-3-7(2)5-8(4-6)9(10)11/h6-8H,3-5H2,1-2H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBKKIFZBAGGCTR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CC(C1)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40619150 |

Source

|

| Record name | 3,5-Dimethylcyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40619150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7124-21-2 |

Source

|

| Record name | 3,5-Dimethylcyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40619150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。